2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride
Overview
Description
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is an organic compound that belongs to the class of imidazole derivatives. It is a colorless liquid at room temperature and has a distinct amine-like odor. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties, which allow them to interact with various biological targets .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride typically involves the reaction of 2-imidazole with ethylamine under controlled conditions. Common solvents used in this reaction include alcohols, ketones, and ethers. The reaction can be carried out at room temperature or under reflux conditions to achieve higher yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in substitution reactions where the imidazole ring is modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as nitro, amino, and halogen groups .
Scientific Research Applications
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methyl-imidazol-1-yl-ethylamine: Similar in structure but with a methyl group at a different position.
1-Methyl-1H-imidazol-2-amine: Another imidazole derivative with different substitution patterns.
2-Phenyl-imidazol-1-yl-ethylamine: Contains a phenyl group, making it more hydrophobic.
Uniqueness
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-imidazol-1-ylpropan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKURTZKYHMFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590008 | |
Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158449-43-4 | |
Record name | 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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